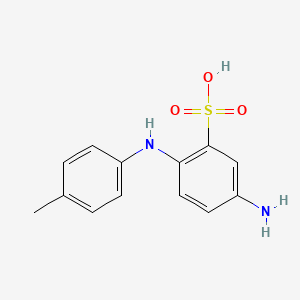

5-Amino-2-(p-toluidino)benzenesulphonic acid

描述

Historical Context and Discovery

The development of this compound emerged from the broader historical context of aromatic sulphonic acid chemistry that gained prominence during the early-to-mid 20th century. The compound's discovery and subsequent characterization were closely linked to advances in azo dye synthesis and the industrial demand for specialized coupling components in textile applications. Patent literature from the 1970s documents significant breakthroughs in the preparation of azo dyes using simultaneous diazotization and coupling processes, where compounds structurally related to this compound served as crucial intermediates.

The systematic study of aminobenzenesulphonic acid derivatives intensified during the mid-20th century as researchers recognized their potential as versatile building blocks for organic synthesis. Historical records indicate that the specific synthesis methodologies for preparing this compound were refined through iterative improvements in sulfonation techniques and the development of more efficient coupling procedures. The compound's integration into chemical databases and commercial availability became established by the early 2000s, as evidenced by its inclusion in comprehensive chemical repositories and subsequent assignment of Chemical Abstracts Service registry numbers.

Industrial applications of this compound emerged from the textile dyeing industry's need for specialized coupling components that could provide enhanced color fastness and improved dye exhaustion properties. The historical development of hot brand bis azo reactive dyes utilizing related aminobenzenesulphonic acid derivatives demonstrated the growing importance of these compounds in commercial applications. Research from this period established fundamental synthetic pathways and characterized the essential chemical properties that continue to define the compound's utility in modern chemical applications.

Nomenclature and Structural Classification

This compound exhibits a complex nomenclature system reflecting its multifunctional aromatic structure. The International Union of Pure and Applied Chemistry systematic name for this compound is 5-amino-2-(4-methylanilino)benzenesulfonic acid, which precisely describes the positional relationships of its functional groups. The compound carries the Chemical Abstracts Service registry number 91-31-6, providing a unique identifier for chemical databases and regulatory documentation.

The molecular formula C₁₃H₁₄N₂O₃S represents a molecular weight of 278.33 grams per mole, establishing the compound's position within the medium molecular weight range of aromatic sulphonic acids. The structural classification places this compound within the broader category of aminobenzenesulphonic acids, specifically as a disubstituted derivative featuring both primary amino and secondary anilino functionalities.

Table 1: Structural Classification and Identifiers

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 91-31-6 |

| Molecular Formula | C₁₃H₁₄N₂O₃S |

| Molecular Weight | 278.33 g/mol |

| International Chemical Identifier Key | SFRJKPJFXZQVIA-UHFFFAOYSA-N |

| Canonical Simplified Molecular Input Line Entry System | CC1=CC=C(C=C1)NC2=C(C=C(C=C2)N)S(=O)(=O)O |

The compound's structural framework consists of a benzene ring bearing a sulphonic acid group, a primary amino group, and a para-toluidino substituent. This arrangement creates a distinctive substitution pattern that influences both the compound's chemical reactivity and its physical properties. The presence of electron-donating amino groups and the electron-withdrawing sulphonic acid functionality establishes a complex electronic environment that governs the compound's behavior in various chemical transformations.

Alternative nomenclature systems recognize this compound through various synonyms including 5-amino-2-[(4-methylphenyl)amino]benzenesulfonic acid and Benzenesulfonic acid, 5-amino-2-[(4-methylphenyl)amino]-, reflecting different approaches to describing the same molecular structure. These naming conventions facilitate cross-referencing in chemical literature and ensure consistent identification across different chemical databases and regulatory frameworks.

Significance in Organic and Analytical Chemistry

The significance of this compound in organic chemistry stems from its role as a versatile intermediate in azo dye synthesis and its unique reactivity profile arising from multiple functional groups. Research has demonstrated that this compound serves as an effective coupling component in the preparation of complex azo dyes, particularly in the synthesis of symmetrical bis azo reactive dyes where enhanced color properties and improved fastness characteristics are required. The compound's ability to undergo diazotization reactions while maintaining structural integrity makes it valuable for preparing sophisticated dye structures with predictable chromophoric properties.

In analytical chemistry applications, this compound has found utility as a chemical standard and reference material for chromatographic analysis. High-performance liquid chromatography methods have been developed specifically for the separation and quantification of this compound using reverse-phase columns with acetonitrile, water, and phosphoric acid mobile phases. These analytical methodologies demonstrate retention times and peak characteristics that enable precise quantitative determination of the compound in complex mixtures.

Table 2: Analytical Chemistry Applications

| Application | Method | Mobile Phase | Detection |

|---|---|---|---|

| Quantitative Analysis | Reverse Phase High-Performance Liquid Chromatography | Acetonitrile/Water/Phosphoric Acid | Ultraviolet Detection |

| Purity Assessment | High-Performance Liquid Chromatography | Acetonitrile/Water/Formic Acid | Mass Spectrometry Compatible |

| Structural Confirmation | Nuclear Magnetic Resonance Spectroscopy | Deuterated Dimethyl Sulfoxide | Proton Nuclear Magnetic Resonance |

The compound's significance extends to its role in fundamental organic synthesis research, where it serves as a model system for studying the reactivity of polysubstituted aromatic compounds. The presence of both electron-donating and electron-withdrawing substituents creates opportunities for regioselective reactions and provides insights into the electronic effects governing aromatic substitution patterns. Research investigations have utilized this compound to explore coupling mechanisms and to develop improved synthetic methodologies for preparing related aromatic sulphonic acid derivatives.

Recent applications in materials science have highlighted the compound's potential as a building block for preparing functional polymers and advanced materials with tailored electronic properties. The combination of amino functionalities and sulphonic acid groups provides multiple sites for chemical modification and cross-linking reactions, enabling the design of materials with specific conductivity, solubility, and mechanical properties. These developments underscore the continuing relevance of this compound in contemporary chemical research and industrial applications.

属性

IUPAC Name |

5-amino-2-(4-methylanilino)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-9-2-5-11(6-3-9)15-12-7-4-10(14)8-13(12)19(16,17)18/h2-8,15H,14H2,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRJKPJFXZQVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238351 | |

| Record name | 5-Amino-2-(p-toluidino)benzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-31-6 | |

| Record name | 5-Amino-2-[(4-methylphenyl)amino]benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-(p-toluidino)benzenesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000736579 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-(p-toluidino)benzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-(p-toluidino)benzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Structural Characteristics and Properties

5-Amino-2-(p-toluidino)benzenesulphonic acid (molecular formula C13H14N2O3S) has a molecular weight of 278.33 g/mol and features a complex structure with a benzene ring bearing an amino group at the 5-position, a p-toluidino group at the 2-position, and a sulfonic acid group. The compound's dual amino functionalities and sulfonic acid group contribute to its utility in various chemical applications, particularly as an intermediate in dye synthesis.

Physical Properties

The physical properties of this compound influence its preparation methods and purification procedures:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 278.33 g/mol | |

| Appearance | Crystalline solid | |

| XLogP3-AA | 2.4 | |

| Hydrogen Bond Donor Count | 3 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 3 |

Conventional Preparation Methods

Direct Sulfonation Approach

The direct sulfonation method represents one of the most established approaches for synthesizing aminobenzenesulfonic acids and can be adapted for the preparation of this compound. This method typically involves the controlled introduction of sulfonic acid groups onto aromatic rings using sulfonating agents.

Sulfonation Process Parameters

Based on analogous preparations of aminobenzenesulfonic acids, the following process parameters are critical for successful sulfonation:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 40-80°C | Controls sulfonation rate and regioselectivity |

| Sulfuric Acid Concentration | 60-100% | Determines sulfonation efficiency |

| Oleum Concentration | 20-66% | Affects reactivity and position selectivity |

| Reaction Time | 30 min - 4 hours | Influences completion and yield |

| Cooling Rate | Gradual | Prevents decomposition of products |

Advanced Synthetic Approaches

Enzymatic Synthesis Method

Recent developments in green chemistry have introduced enzymatic routes for the preparation of substituted benzenesulfonic acids. These approaches utilize enzymes such as horseradish peroxidase (HRP), hemoglobin, or cytochrome c to catalyze the oxidation and coupling of arylamines under mild conditions.

Enzyme-Catalyzed Oxidative Coupling

Enzymatic synthesis typically employs a peroxidase enzyme with hydrogen peroxide as an oxidant:

"HRP, with H2O2 as oxidant, could successfully be applied as a catalyst in the polymerization of aniline to obtain PANI in its conducting emeraldine salt form in an aqueous solution at pH 4.3 containing poly(sodium 4-styrenesulfonate) (sulfonated polystyrene, SPS) as a template."

For the synthesis of this compound, such an approach would involve:

- Selection of appropriate arylamine precursors

- Introduction of an enzyme catalyst (HRP or hemoglobin)

- Addition of hydrogen peroxide as oxidant

- Use of templates to direct the coupling reaction

Template-Assisted Enzymatic Synthesis

The use of templates significantly improves the selectivity of enzymatic coupling reactions:

"Templates can suppress certain unwanted reaction pathways of the formed radicals and/or other reactive species, leading to the formation of the desired product in high yield."

The selection of appropriate templates is critical:

"It has been shown that micelles formed by anionic surfactants based on strong acids, such as SDS, are suitable templates for the biomimetic enzymatic synthesis of conducting PANI."

For the synthesis of this compound, potential templates include:

| Template Type | Example | Optimal Conditions | Advantage |

|---|---|---|---|

| Anionic Surfactants | Sodium dodecyl sulfate (SDS) | pH 2.0-5.0 | Forms stabilizing micelles |

| Polymeric Templates | Poly(sodium 4-styrenesulfonate) | pH 4.3 | Provides directional guidance |

| Mixed Micelles | SDBS/CTAB | pH 2.0 | Enhanced crystallinity of products |

The enzymatic approach offers several advantages, including "significantly milder (slightly acidic instead of highly acidic reaction media, the use of oxidants with lower oxidation potential, etc.) than those employed in ordinary chemical and electrochemical synthesis."

Hydrolysis of N-Sulfomethylated Precursors

Another potential route for the preparation of this compound involves the hydrolysis of N-sulfomethylated precursors. This approach is particularly relevant when the target compound is considered as an intermediate in the synthesis of aminoazo dyes.

Acid Hydrolysis Process

The hydrolysis process typically involves treatment with aqueous acidic media in the presence of amidosulfuric acid:

"Aminoazo dyes are prepared from the corresponding N-sulfomethylated aminoazo dyes by aqueous acid hydrolysis in the presence of amidosulfuric acid, urea or mixtures thereof."

The critical parameters for this hydrolysis include:

| Parameter | Optimal Range | Impact |

|---|---|---|

| Acid Concentration | 0.5-15% by weight | Controls hydrolysis rate |

| Temperature | 60-120°C | Affects reaction completion |

| Reaction Time | 15-60 minutes | Determines yield and purity |

| Amidosulfuric Acid Amount | 0.5-5 mol per mol of substrate | Improves hydrolysis efficiency |

The advantage of this method is that "the novel process makes it possible to prepare the aminoazo dyes of the formula I in high yield. Their purity is also very good."

Optimization and Purification Strategies

Critical Process Parameters

The successful preparation of this compound depends on careful control of several critical process parameters:

| Parameter | Impact on Synthesis | Optimization Strategy |

|---|---|---|

| Temperature Control | Affects selectivity and prevents decomposition | Use controlled cooling with ice baths; maintain narrow temperature ranges |

| pH Management | Influences coupling efficiency and product distribution | Monitor and adjust pH throughout reaction; use buffers when necessary |

| Reagent Purity | Determines final product quality | Use high-purity starting materials; perform preliminary purification if needed |

| Order of Addition | Controls reaction pathway | Add reagents slowly; maintain proper sequence of addition |

| Reaction Time | Balances conversion and side reactions | Monitor by analytical methods (HPLC, TLC); optimize for each scale |

Purification Techniques

After synthesis, this compound requires appropriate purification to achieve the desired quality:

Crystallization and Precipitation

The compound can be isolated through controlled precipitation:

"The batch is then cooled to 5°C and the precipitated product is isolated by filtration, affording 411 parts of moist 56% 4-methylaniline-2,5-disulfonic acid, corresponding to a yield of 86%, based on p-toluidine. The product has a purity of 99%."

Alternatively, salting out can be employed:

"The procedure of Example 1 is repeated, except that the sulfonation mixture is poured into 1000 parts of ice/water and the product is salted out with 290 parts of potassium sulfate. Filtration gives 414 parts of moist 60% 4-methylaniline-2,5-disulfonic acid, corresponding to a yield of 93%, based on p-toluidine. The product has a purity of 99.5%."

Analytical Monitoring Methods

Quality control during preparation can be performed using various analytical techniques:

| Analytical Method | Application | Information Obtained |

|---|---|---|

| HPLC | Reaction monitoring and purity assessment | Quantitative analysis of product and impurities |

| Mass Spectrometry | Structural confirmation | Molecular weight and fragmentation pattern |

| NMR Spectroscopy | Structure elucidation | Confirmation of substitution pattern |

| IR Spectroscopy | Functional group identification | Verification of amino and sulfonic acid groups |

Comparative Assessment of Preparation Methods

A comprehensive comparison of the different approaches for the synthesis of this compound reveals distinct advantages and limitations:

| Method | Advantages | Limitations | Typical Yield | Purity | Scale Applicability |

|---|---|---|---|---|---|

| Direct Sulfonation | High yield; Established procedure; Economical for large scale | Harsh conditions; Less selective without optimization | 85-93% | >97% | Laboratory to industrial |

| Diazotization-Coupling | Excellent regioselectivity; Modular approach | Temperature sensitivity; Multiple steps | 70-85% | >95% | Laboratory to pilot |

| Enzymatic Synthesis | Mild conditions; Environmentally friendly; High selectivity | Lower yields; Higher cost; More complex setup | 60-75% | >90% | Laboratory |

| Hydrolysis of Precursors | Good purity; Established for similar compounds | Requires precursor synthesis; Additional steps | 75-80% | >96% | Laboratory to pilot |

化学反应分析

Types of Reactions

5-Amino-2-(p-toluidino)benzenesulphonic acid undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form different amine derivatives.

Substitution: The sulfonic acid group can participate in substitution reactions, where it acts as a leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like iron powder for reduction. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

科学研究应用

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 5-Amino-2-(p-toluidino)benzenesulphonic acid is in the field of analytical chemistry, specifically in HPLC. This compound can be effectively separated using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid. This method is scalable and suitable for isolating impurities during preparative separations, making it valuable for pharmacokinetic studies .

| Method | Mobile Phase | Application |

|---|---|---|

| HPLC | Acetonitrile, Water, Phosphoric Acid/Formic Acid | Isolation of impurities, pharmacokinetics |

Dye Production

This compound serves as a diazo component in the synthesis of azo dyes. Azo compounds derived from this compound are extensively used in textile and leather industries due to their vibrant colors and stability. The compound's ability to form water-insoluble azo dyestuffs on fibers through various techniques highlights its importance in dye manufacturing .

Pharmaceutical Applications

The compound has shown potential in pharmaceutical applications due to its biochemical properties. Research indicates that it can be utilized in the development of drugs targeting specific biological pathways. For instance, studies have explored its role in synthesizing compounds that exhibit anti-inflammatory and analgesic properties.

Case Study: Pharmacokinetic Studies

A notable study involved the use of this compound in pharmacokinetics, where it was analyzed for absorption rates and metabolic pathways. The results demonstrated that the compound could be effectively tracked using HPLC methods, providing insights into its bioavailability and metabolism in vivo .

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. In repeated dose toxicity studies on rats, no significant adverse effects were observed at lower doses. However, at higher doses (1000 mg/kg), some changes were noted in blood parameters and organ weights, which normalized after cessation of treatment . These findings are crucial for determining safe usage levels for industrial applications.

| Study Type | Dosage (mg/kg) | Observations |

|---|---|---|

| 28-Day Toxicity Study | 1000 | Decrease in white blood cell count; recovery post-treatment |

作用机制

The mechanism of action of 5-Amino-2-(p-toluidino)benzenesulphonic acid involves its functional groups. The amine group can form hydrogen bonds, while the sulfonic acid group can act as a catalyst in various reactions. The para-toluidino group contributes to the compound’s hydrophobic properties, allowing it to interact with different molecular targets and pathways.

相似化合物的比较

Similar Compounds

Similar compounds to 5-Amino-2-(p-toluidino)benzenesulphonic acid include:

- 5-Amino-2-(m-toluidino)benzenesulphonic acid

- 5-Amino-2-(o-toluidino)benzenesulphonic acid

- 5-Amino-2-(p-anisidino)benzenesulphonic acid

Uniqueness

What sets this compound apart from these similar compounds is its specific arrangement of functional groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specific applications such as dye synthesis and pharmaceutical development.

生物活性

5-Amino-2-(p-toluidino)benzenesulphonic acid, also known as 4-amino-2-(p-toluidinobenzenesulfonic acid), is a compound with significant biological activity. This article explores its pharmacological effects, toxicity, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C13H14N2O3S

- Molecular Weight : 270.33 g/mol

- CAS Number : 91-31-6

The compound features an amino group and a sulfonic acid group, which contribute to its solubility and reactivity in biological systems.

Pharmacological Effects

- Antioxidant Activity : Studies have indicated that this compound exhibits antioxidant properties, which may help in mitigating oxidative stress in cells. This activity is crucial in various pathological conditions where oxidative damage is a concern.

- Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial effects against certain bacterial strains. This potential has implications for developing new antimicrobial agents.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme dysfunction.

Toxicity Studies

A detailed toxicity study conducted according to OECD guidelines revealed several important findings:

- Acute Toxicity : The oral LD50 in rats was determined to be greater than 2000 mg/kg, indicating low acute toxicity. No corrosive or irritant effects were observed on human skin .

- Repeated Dose Toxicity : In a 28-day repeated dose study, doses of 1000 mg/kg/day resulted in notable changes such as:

Case Studies

Case studies focusing on the application of this compound have been limited but provide valuable insights into its practical uses:

- Application in HPLC : The compound has been effectively separated using high-performance liquid chromatography (HPLC), demonstrating its utility in analytical chemistry for purity assessment and impurity isolation .

- Potential Use in Drug Formulations : Given its biological activities, there is ongoing research into incorporating this compound into drug formulations aimed at treating oxidative stress-related diseases and infections.

Research Findings Summary Table

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 5-Amino-2-(p-toluidino)benzenesulphonic acid, and how can purity be assessed experimentally?

- Methodological Answer :

- Synthesis : A common route involves sulfonation of p-toluidine derivatives followed by nitration and reduction. For example, analogous compounds like 5-amino-2-chlorotoluene-4-sulfonic acid are synthesized via chlorination and sulfonation of m-toluidine . Adjustments may include substituting chlorine with toluidino groups.

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to monitor byproducts. Confirm structural integrity via FT-IR (sulfonic acid S=O stretch at ~1180–1120 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.5 ppm, toluidino methyl at δ ~2.3 ppm) .

Q. How does the sulfonic acid group influence the compound’s solubility and reactivity in aqueous systems?

- Methodological Answer :

- Solubility : The sulfonic acid group enhances hydrophilicity, enabling dissolution in polar solvents (e.g., water, DMSO). For example, structurally similar 2-amino-4-chloro-5-methylbenzenesulfonic acid shows partial solubility in aqueous acid (pH < 3) due to protonation .

- Reactivity : The sulfonate group acts as a strong electron-withdrawing group, directing electrophilic substitution to meta positions. Kinetic studies in diazo coupling reactions can quantify this effect via UV-Vis monitoring of azo dye formation .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer :

- Experimental Design : Apply a 2³ factorial design to test variables: temperature (80–120°C), catalyst concentration (0.1–1.0 mol%), and reaction time (4–12 hours). Response variables include yield and byproduct ratio.

- Analysis : Use ANOVA to identify significant factors. For example, in analogous sulfonamide syntheses, temperature and catalyst interaction often dominate yield variance .

Q. What spectroscopic and computational methods differentiate positional isomers in sulfonic acid derivatives?

- Methodological Answer :

- Spectroscopy : ¹³C NMR distinguishes isomers via chemical shifts of sulfonated carbons (δ ~125–135 ppm). For example, 3-amino-5-chloro-4-methylbenzenesulfonic acid shows unique shifts compared to para-substituted analogs .

- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict regioselectivity. Compare HOMO-LUMO gaps for reactivity trends (e.g., lower gaps favor electrophilic attack) .

Q. How do steric and electronic effects of the toluidino group impact intermolecular interactions in crystal structures?

- Methodological Answer :

- X-ray Crystallography : Analyze packing motifs (e.g., π-π stacking distances between aromatic rings, hydrogen bonds involving -NH₂ and -SO₃H groups). For example, in 4,4'-diaminobiphenyl-2,2'-disulfonic acid, sulfonate groups form hydrogen-bonded networks stabilizing the lattice .

- Thermodynamic Studies : Measure melting points and solubility parameters to correlate with crystal stability. Differential Scanning Calorimetry (DSC) can reveal phase transitions influenced by substituent bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。